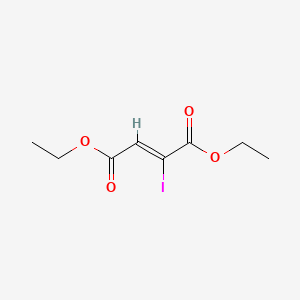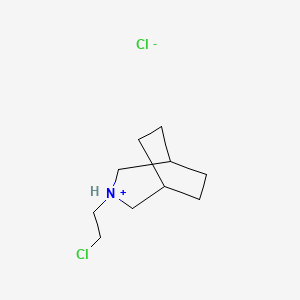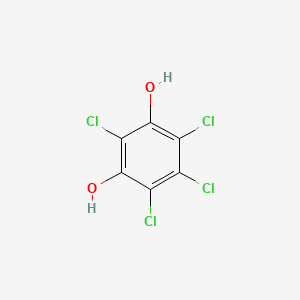
Indole, 5-aminomethyl-3-phenethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Indole, 5-aminomethyl-3-phenethyl- is a compound belonging to the indole family, which is a significant class of heterocyclic aromatic organic compounds Indoles are known for their wide range of biological activities and are found in many natural products and pharmaceuticals The structure of Indole, 5-aminomethyl-3-phenethyl- includes an indole core with an aminomethyl group at the 5-position and a phenethyl group at the 3-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Indole, 5-aminomethyl-3-phenethyl- can be achieved through several synthetic routes. One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions to form the indole core. Subsequent functionalization at the 5-position with an aminomethyl group and at the 3-position with a phenethyl group can be achieved through various substitution reactions .
Industrial Production Methods: Industrial production of Indole, 5-aminomethyl-3-phenethyl- typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are carefully selected to facilitate the reactions, and purification steps such as recrystallization or chromatography are employed to isolate the desired product .
Analyse Des Réactions Chimiques
Types of Reactions: Indole, 5-aminomethyl-3-phenethyl- undergoes various chemical reactions, including:
Oxidation: The indole core can be oxidized to form indole-2,3-dione derivatives.
Reduction: Reduction reactions can convert the indole core to indoline derivatives.
Substitution: Electrophilic substitution reactions can occur at the 2- and 3-positions of the indole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Electrophilic reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are commonly employed.
Major Products Formed:
Oxidation: Indole-2,3-dione derivatives.
Reduction: Indoline derivatives.
Substitution: Halogenated or nitrated indole derivatives.
Applications De Recherche Scientifique
Indole, 5-aminomethyl-3-phenethyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential role in biological signaling pathways and as a probe for studying enzyme mechanisms.
Medicine: Investigated for its potential therapeutic effects, including anticancer, antiviral, and antimicrobial activities.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals
Mécanisme D'action
The mechanism of action of Indole, 5-aminomethyl-3-phenethyl- involves its interaction with various molecular targets and pathways:
Molecular Targets: It can bind to specific receptors or enzymes, modulating their activity.
Pathways Involved: It may influence signaling pathways such as the aryl hydrocarbon receptor (AHR) pathway, which is involved in the regulation of various biological processes
Comparaison Avec Des Composés Similaires
Indole-3-acetic acid: A plant hormone involved in growth and development.
Indole-3-carbinol: Known for its anticancer properties.
3-Phenylindole: Used in the synthesis of pharmaceuticals and dyes
Uniqueness: Indole, 5-aminomethyl-3-phenethyl- is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other indole derivatives. Its aminomethyl and phenethyl groups provide additional sites for chemical modification, enhancing its versatility in various applications .
Propriétés
Numéro CAS |
101832-79-5 |
|---|---|
Formule moléculaire |
C17H18N2 |
Poids moléculaire |
250.34 g/mol |
Nom IUPAC |
[3-(2-phenylethyl)-1H-indol-5-yl]methanamine |
InChI |
InChI=1S/C17H18N2/c18-11-14-7-9-17-16(10-14)15(12-19-17)8-6-13-4-2-1-3-5-13/h1-5,7,9-10,12,19H,6,8,11,18H2 |
Clé InChI |
JNFNZWKLSZGAFQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CCC2=CNC3=C2C=C(C=C3)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-Azatridecacyclo[16.13.1.116,19.02,4.05,30.07,28.09,27.011,25.014,24.020,31.021,29.022,26.023,33]tritriaconta-1(31),5(30),6,9(27),10,12,14,16(33),18(32),19,21,23,25,28-tetradecaene](/img/structure/B13740945.png)







![(6R)-6-[(1r,4e,7Ar)-4-{2-[(1E,3S,5R)-3,5-bis[(tert-butyldimethylsilyl)oxy]-2-methylidenecyclohexylidene]ethylidene}-7a-methyl-octahydro-1H-inden-1-yl]-2-methylheptan-2-ol](/img/structure/B13741007.png)
![1,3-Diazadicyclobuta[def,jkl]biphenylene](/img/structure/B13741010.png)

